molecular formula C9H4BrClFN B3317156 7-Bromo-1-chloro-4-fluoroisoquinoline CAS No. 956700-16-6

7-Bromo-1-chloro-4-fluoroisoquinoline

Cat. No.: B3317156
CAS No.: 956700-16-6
M. Wt: 260.49 g/mol
InChI Key: WGKCGLPGSTWFRH-UHFFFAOYSA-N
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Description

7-Bromo-1-chloro-4-fluoroisoquinoline is a heterocyclic compound with the molecular formula C₉H₄BrClFN. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinolines are known for their nitrogen-containing heteroaromatic and benzene-ring-fused systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-chloro-4-fluoroisoquinoline can be achieved through various methods. One common approach involves the use of halogenation reactions. For instance, starting with 6-bromo-1-hydroxyisoquinoline, the compound can be fluorinated using Selectfluor® in acetonitrile to yield 7-bromo-4-fluoro-1-hydroxyisoquinoline . This intermediate can then be chlorinated to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale halogenation reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-chloro-4-fluoroisoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

7-Bromo-1-chloro-4-fluoroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-1-chloro-4-fluoroisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research. For example, fluorinated isoquinolines are known to exhibit unique bioactivities due to the electrostatic and steric effects of the fluorine atom .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1-chloroisoquinoline
  • 7-Bromo-4-fluoroisoquinoline
  • 1-Chloro-4-fluoroisoquinoline

Uniqueness

7-Bromo-1-chloro-4-fluoroisoquinoline is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) on the isoquinoline ring. This combination of substituents can lead to distinct chemical and biological properties compared to other isoquinoline derivatives. The presence of fluorine, in particular, can enhance the compound’s bioactivity and stability .

Properties

IUPAC Name

7-bromo-1-chloro-4-fluoroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClFN/c10-5-1-2-6-7(3-5)9(11)13-4-8(6)12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKCGLPGSTWFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC=C2F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901286353
Record name 7-Bromo-1-chloro-4-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956700-16-6
Record name 7-Bromo-1-chloro-4-fluoroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956700-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1-chloro-4-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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